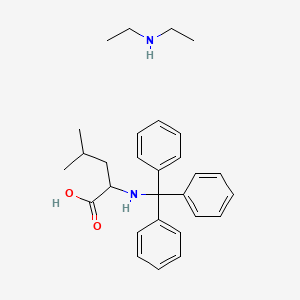
Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate est un composé organique complexe connu pour ses propriétés structurales uniques et ses applications potentielles dans divers domaines scientifiques. Ce composé présente un groupe diéthylammonium, un groupe tritylamino et un centre chiral, ce qui en fait un sujet intéressant pour la recherche en chimie organique et en pharmacologie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate implique généralement plusieurs étapes :
Formation du groupe tritylamino : Le groupe tritylamino est introduit par une réaction de substitution nucléophile où le chlorure de trityle réagit avec un précurseur d’amine.
Introduction du centre chiral : Le centre chiral est établi à l’aide de techniques de synthèse énantiosélective, impliquant souvent des catalyseurs chiraux ou des matières premières chirales.
Assemblage final : Le groupe diéthylammonium est ajouté lors de l’étape finale, généralement par une réaction de formation de sel avec la diéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des techniques telles que la synthèse en flux continu et la surveillance automatisée des réactions sont employées pour assurer la cohérence et l’efficacité.
Analyse Des Réactions Chimiques
Types de réactions
Le Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l’aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide de catalyseurs d’hydrogénation ou d’agents réducteurs comme l’hydrure de lithium et d’aluminium, transformant le composé en amines ou en alcools.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Chlorure de trityle en présence d’une base comme la triéthylamine.
Principaux produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines ou alcools.
Substitution : Divers dérivés tritylamino substitués.
Applications de la recherche scientifique
Chimie
En chimie, le Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate est utilisé comme bloc de construction chiral pour la synthèse de molécules plus complexes. Sa structure unique permet d’étudier la stéréochimie et les mécanismes réactionnels.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et la liaison protéine-ligand en raison de sa nature chirale et de ses groupes fonctionnels.
Médecine
Les applications potentielles en médecine comprennent le développement de nouveaux produits pharmaceutiques, en particulier ceux qui ciblent des enzymes ou des récepteurs spécifiques. Sa structure peut permettre la conception de médicaments ayant une efficacité et une sélectivité améliorées.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de ses groupes fonctionnels et de sa stabilité.
Applications De Recherche Scientifique
Chemistry
In chemistry, Diethylammonium (S)-4-methyl-2-(tritylamino)pentanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.
Medicine
Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure may allow for the design of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups and stability.
Mécanisme D'action
Le mécanisme d’action du Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le groupe diéthylammonium peut former des interactions ioniques, tandis que le groupe tritylamino peut participer à des interactions hydrophobes et à des empilements π-π. Le centre chiral permet une liaison énantiosélective, ce qui est crucial pour son activité biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
- Diethylammonium (S)-4-méthyl-2-(benzylamino)pentanoate
- Diethylammonium (S)-4-méthyl-2-(phénylamino)pentanoate
- Diethylammonium (S)-4-méthyl-2-(anilino)pentanoate
Unicité
Le Diethylammonium (S)-4-méthyl-2-(tritylamino)pentanoate est unique en raison de la présence du groupe tritylamino, qui fournit un encombrement stérique et des propriétés électroniques spécifiques. Cela le distingue d’autres composés similaires qui peuvent avoir des substituants plus petits ou moins complexes.
Propriétés
Formule moléculaire |
C29H38N2O2 |
|---|---|
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
N-ethylethanamine;4-methyl-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C25H27NO2.C4H11N/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;1-3-5-4-2/h3-17,19,23,26H,18H2,1-2H3,(H,27,28);5H,3-4H2,1-2H3 |
Clé InChI |
LJXAMEHSBAARLH-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(Pyridin-3-yl)cyclopropyl]acetic acid](/img/structure/B12093879.png)
![17-(cyclopropylmethyl)-3-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B12093895.png)


![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)


![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)

![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)


